molecular formula C12H14BrN3OS B241468 N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid

N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid

Cat. No. B241468
M. Wt: 328.23 g/mol
InChI Key: OEOOCQAPHHDGNI-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, also known as BMH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of research.

Mechanism of Action

N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is thought to act through the formation of metal complexes, which can then interact with various biological molecules such as proteins and enzymes. This interaction can lead to changes in the activity or function of these molecules, which can in turn have a range of physiological effects.
Biochemical and Physiological Effects:
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, metal chelation, and anti-inflammatory activity. N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has also been shown to have potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its ability to form stable metal complexes, which can be useful in a range of biochemical and physiological experiments. However, one limitation of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its potential toxicity, which can limit its use in certain experiments or applications.

Future Directions

There are many potential future directions for research involving N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, including further investigation of its anticancer properties, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new derivatives of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid with improved properties or reduced toxicity.

Synthesis Methods

N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide, followed by the addition of allyl bromide and subsequent oxidation. The resulting compound can then be purified through recrystallization.

Scientific Research Applications

N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used in various scientific studies as a tool for investigating the mechanisms of action of various biological processes. For example, N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used to study the role of metal ions in the activation of enzymes, as well as the effects of oxidative stress on cellular function.

properties

Product Name

N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid

Molecular Formula

C12H14BrN3OS

Molecular Weight

328.23 g/mol

IUPAC Name

1-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14BrN3OS/c1-3-6-14-12(18)16-15-8-9-4-5-11(17-2)10(13)7-9/h3-5,7-8H,1,6H2,2H3,(H2,14,16,18)/b15-8-

InChI Key

OEOOCQAPHHDGNI-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=S)NCC=C)Br

SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.